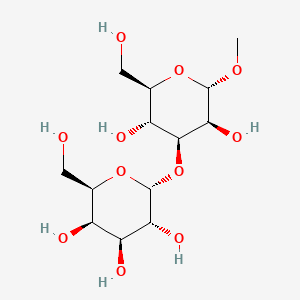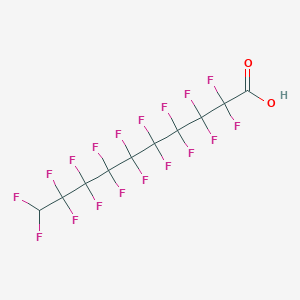
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is a perfluorinated carboxylic acid with the molecular formula C10HF19O2. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as high thermal stability, chemical resistance, and hydrophobicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- typically involves the electrochemical fluorination of decanoic acid. This process replaces hydrogen atoms with fluorine atoms, resulting in a highly fluorinated compound . The reaction conditions often include the use of anhydrous hydrogen fluoride as the fluorinating agent and a nickel anode in an electrochemical cell .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The electrochemical fluorination process is scaled up, and additional purification steps are implemented to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms . These reactions often involve the replacement of the carboxyl group with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium hydroxide and nucleophiles such as amines . The reactions are typically carried out under mild conditions to prevent the degradation of the fluorinated compound .
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting the compound with an amine can result in the formation of a perfluorinated amide .
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- has a wide range of applications in scientific research . In chemistry, it is used as a surfactant and a building block for the synthesis of other fluorinated compounds . In biology and medicine, it is studied for its potential effects on lipid metabolism and its use in drug delivery systems . Industrially, it is used in the production of water and oil-repellent coatings .
Wirkmechanismus
The mechanism of action of decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- involves its interaction with lipid membranes due to its hydrophobic nature . It can disrupt lipid bilayers, leading to changes in membrane permeability and function . The compound’s fluorinated tail interacts with hydrophobic regions of proteins and other biomolecules, affecting their structure and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Nonadecafluorodecanoic acid
- Perfluorodecanoic acid
- Nonadecafluoro-n-decanoic acid
- Perfluoro-n-decanoic acid
- PFDA
Uniqueness: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluoro- is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . This makes it particularly valuable in applications requiring long-lasting and durable materials .
Eigenschaften
CAS-Nummer |
112823-28-6 |
|---|---|
Molekularformel |
C10H2F18O2 |
Molekulargewicht |
496.09 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-octadecafluorodecanoic acid |
InChI |
InChI=1S/C10H2F18O2/c11-1(12)3(13,14)5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)4(15,16)2(29)30/h1H,(H,29,30) |
InChI-Schlüssel |
OCDHRWMTOBLTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


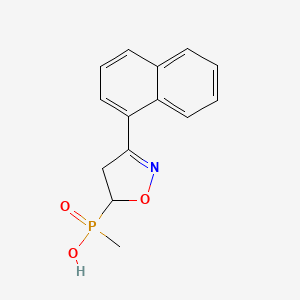
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylpyrimidin-4-yl]sulfanylacetate](/img/structure/B14294342.png)

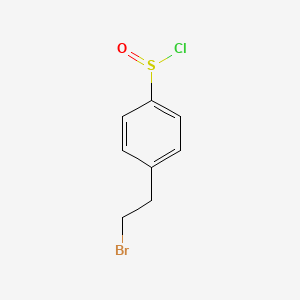
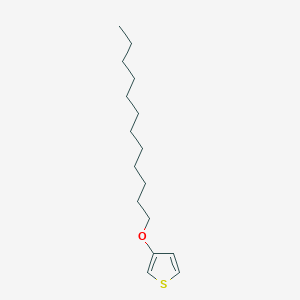

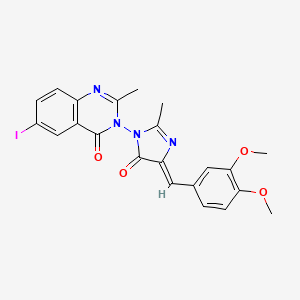
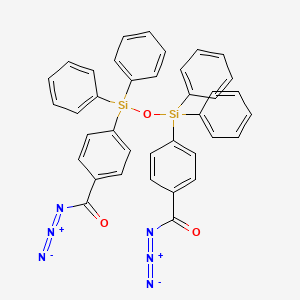

![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
